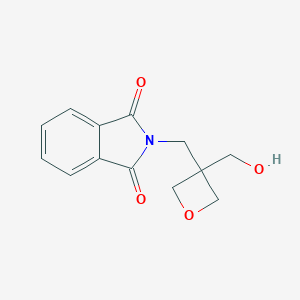

2-((3-(羟甲基)氧杂环戊-3-基)甲基)异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

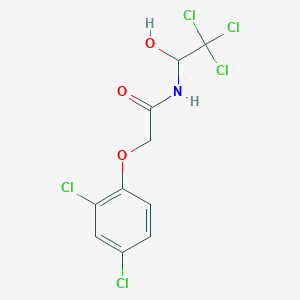

“2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is a chemical compound that is used in scientific research. Its unique properties make it valuable in various applications, such as drug discovery and organic synthesis. It is a versatile material with a molecular formula of C13H13NO4 and a molecular weight of 247.25 .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, has been reported in various studies. One method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .

Molecular Structure Analysis

The molecular structure of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Physical And Chemical Properties Analysis

The molecular formula of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is C13H13NO4, and its molecular weight is 247.25 .

科学研究应用

化学和生物潜力

化合物 2-((3-(羟甲基)氧杂环戊-3-基)甲基)异吲哚-1,3-二酮属于氧氮杂环类,在许多天然物质和生物活性分子中很常见。特别是,这种化合物相关的苯并呋喃、异色满和异吲哚骨架在各种产品中都有发现,包括抗真菌剂、抗生素、抗氧化剂、颜料和荧光团。这些骨架的合成方法和生物潜力已被广泛研究,强调了它们在医学和制药领域的重要性。环羰基化 Sonogashira 偶联方法对于构建此类化合物特别有价值,因为它具有原子经济性,能够形成亚烷基苯并呋喃、亚烷基异色满和亚烷基异吲哚 (Albano 和 Aronica,2017 年).

抗氧化活性分析

该化合物与抗氧化活性相关,因为它属于食品工程、医学和药学等领域中抗氧化剂更广泛的研究的一部分。了解复杂样品的抗氧化能力通常涉及采用化学和电化学方法的结合。这些方法提供了对涉及抗氧化剂的工艺的操作机制和动力学的见解。对这种化合物进行研究对于推进这些领域的知识和改善健康成果至关重要 (Munteanu 和 Apetrei,2021 年).

药物化学和药物开发

该化合物的骨架在结构上与异吲哚有关,异吲哚在药物化学中引起相当大的兴趣。开发合成方法以增强姜黄素等具有结构相似性的化合物的药用和生物学特性是一个活跃的研究领域。此类化合物的席夫碱、腙和肟衍生物,包括它们的金属配合物,已显示出更高的生物活性。这凸显了该化合物在开发新型治疗剂中的潜在应用,并强调了它在现代治疗学中的重要性 (Omidi 和 Kakanejadifard,2020 年).

环境和农业影响

该化合物还与其环境和农业影响相关,特别是与中草酮等除草剂有关。对中草酮的综述强调了此类化合物在农业中的重要性、它们的环境归宿及其安全性。了解这些方面对于确保在农业实践中可持续和安全地使用此类化学品至关重要,从而间接地与 2-((3-(羟甲基)氧杂环戊-3-基)甲基)异吲哚-1,3-二酮所属的更广泛的化合物类别相关 (Carles、Joly 和 Joly,2017 年).

作用机制

Target of Action

The primary target of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways. The specific nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The interaction of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in the transmission of signals in the brain and other areas of the body. Changes in this pathway can have significant effects on mood, reward, and motor control.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 .

Result of Action

Action Environment

The action, efficacy, and stability of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam

未来方向

The isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, have been investigated against blood cancer using K562 and Raji cell lines . The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

属性

IUPAC Name |

2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLLHBILOHPSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565428 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione | |

CAS RN |

156276-40-3 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)